methyl 2-{[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate
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Overview
Description
Methyl 2-{[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of benzothiadiazine derivatives This compound is characterized by its unique structure, which includes a benzothiadiazine ring system fused with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiadiazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiadiazine ring. This can be achieved through the reaction of a substituted aniline with sulfur dioxide and a suitable oxidizing agent.
Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions, using propyl halides in the presence of a base.
Formation of the Benzoate Ester: The final step involves the esterification of the benzothiadiazine derivative with methyl benzoate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to streamline the synthesis and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halides, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Methyl 2-{[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-{[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiadiazine Derivatives: Compounds with similar benzothiadiazine ring structures, such as hydrochlorothiazide and chlorothiazide, are well-known diuretics used in the treatment of hypertension.
Benzoate Esters: Methyl benzoate and ethyl benzoate are simple esters with applications in flavoring and fragrance industries.
Uniqueness
Methyl 2-{[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate stands out due to its unique combination of the benzothiadiazine ring and the benzoate ester, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H19N3O5S |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
methyl 2-[(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carbonyl)amino]benzoate |
InChI |
InChI=1S/C19H19N3O5S/c1-3-10-22-12-20-28(25,26)17-11-13(8-9-16(17)22)18(23)21-15-7-5-4-6-14(15)19(24)27-2/h4-9,11-12H,3,10H2,1-2H3,(H,21,23) |
InChI Key |
XCWUXQDDTAJJHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)OC |
Origin of Product |
United States |
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